molecular formula C18H22KO5S+ B073888 Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt CAS No. 1240-04-6

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

Cat. No. B073888
CAS RN: 1240-04-6
M. Wt: 389.5 g/mol
InChI Key: JFIBAFYJSLMYFH-ZFINNJDLSA-N
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Description

Synthesis Analysis

The synthesis of potassium salts involving sulfonate groups and their derivatives has been explored through various chemical pathways. For instance, a sustainable tandem reaction that internally recycles waste salt formed in the substitution step as a reagent for the downstream step demonstrates the efficiency and environmental benefits of modern synthetic methods (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing intricate details about their chemical configuration. For example, a study on the potassium salt of a different compound but related in terms of sulfonate group presence and potassium interaction showed the coordination of potassium ions with various oxygen atoms, highlighting the complexity of molecular interactions in such compounds (Haines & Hughes, 2012).

Chemical Reactions and Properties

Chemical reactions involving potassium salts of sulfonated compounds can lead to the formation of unique structures and functionalities. A notable reaction is the synthesis of allyl sulfones from potassium allyltrifluoroborates, demonstrating the versatility of potassium salts in chemical synthesis (Stikute et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, particularly those related to crystalline structures and hydration states, offer insights into their stability and reactivity. The crystallization of potassium salts from reactions, as discussed in various studies, sheds light on the arrangement of molecules and the influence of hydration on their physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are crucial for understanding the applications and limitations of potassium sulfonate salts. Research on the synthesis and properties of sulfonaphthylazophenoxyphthalonitrile and related phthalocyanine, for example, reveals the impact of sulfonate groups on the chemical behavior of these compounds (Tikhomirova et al., 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Estra-1,3,5(10)-trien-17-one has been a subject of various chemical synthesis and reaction studies. For example, the nitration of 3-aminoestra-1,3,5(10)-trien-17-one in concentrated sulfuric acid leads to various derivatives like estra-1,3,5(10)-trieno[2,3-d]imidazol-17-one and estra-1(10),4-dieno[2,3-c][1',2',5']oxadiazol-17-one 2'(and 5')oxide, demonstrating its versatility in chemical transformations (Conrow & Bernstein, 1968).

Pharmaceutical Research

  • This compound is instrumental in pharmaceutical research, particularly in the synthesis of hormone derivatives. For instance, oxidative coupling of estradiol with potassium ferricyanide in an alkaline medium resulted in dimers like 4:4'- and 2:2'-di[Estra-1,3,5(10)-trien-3,17β diol], which are crucial in understanding hormone interactions (Ius, Meroni, & Ferrara, 1977).

Steroid Conjugates and Derivatives

  • The compound has been used in synthesizing steroid conjugates like estriol-3-sulfate-16-glucuronide, showcasing its potential in creating biologically active steroid derivatives (Joseph, Dusza, Cantrall, & Bernstein, 1969).

Inhibitor Synthesis

  • Research into the synthesis of steroidal A-ring aromatic sulfonic acid as an inhibitor of steroid 5α-reductase reveals the compound's importance in developing novel inhibitors. The synthesized compounds show inhibition constants in the low nanomolar range, indicating high efficacy (Holt, Oh, Levy, & Metcalf, 1991).

Future Directions

As this compound is available for research use , it could be subject to further studies to understand its properties and potential applications better.

properties

InChI

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBAFYJSLMYFH-ZFINNJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

CAS RN

1240-04-6
Record name Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
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Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt
Reactant of Route 6
Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt

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